molecular formula C28H31NO6 B4117613 ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate

ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate

Cat. No.: B4117613
M. Wt: 477.5 g/mol
InChI Key: IQBQGUXGKNBLJM-UHFFFAOYSA-N
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Description

Ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate is a complex organic compound with a molecular formula of C28H31NO6. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. The process starts with the preparation of the chromen-2-one core, followed by the introduction of the ethoxy and pyrrolidinylphenyl groups through various substitution and condensation reactions. Common reagents used in these reactions include ethyl bromoacetate, pyrrolidine, and phenol derivatives. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives, such as:

These compounds share a similar core structure but differ in the substituents attached to the chromen-2-one ring. The unique combination of functional groups in ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-4-33-26(31)14-12-23-18(2)22-11-13-25(19(3)27(22)35-28(23)32)34-17-24(30)20-7-9-21(10-8-20)29-15-5-6-16-29/h7-11,13H,4-6,12,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBQGUXGKNBLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)N4CCCC4)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate
Reactant of Route 3
ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate
Reactant of Route 5
ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate
Reactant of Route 6
ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate

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